molecular formula C27H31ClN2O8S B12749194 (Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine CAS No. 93289-02-2

(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine

Cat. No.: B12749194
CAS No.: 93289-02-2
M. Wt: 579.1 g/mol
InChI Key: PQOQISNUXIXYOJ-SPIKMXEPSA-N
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Description

(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a sulfanylphenyl group, and a butenedioic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the sulfanylphenyl group, and the addition of the butenedioic acid moiety. Common synthetic routes include:

    Formation of the Piperazine Ring: This step often involves the reaction of ethylenediamine with a suitable dihalide under basic conditions.

    Introduction of the Sulfanylphenyl Group: This can be achieved through a nucleophilic substitution reaction, where a chlorophenyl sulfide is reacted with the piperazine intermediate.

    Addition of the Butenedioic Acid Moiety: The final step involves the reaction of the intermediate with maleic anhydride under acidic conditions to form the (Z)-but-2-enedioic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, (Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine involves its interaction with specific molecular targets. The piperazine ring and sulfanylphenyl group allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine: Lacks the butenedioic acid moiety.

    (Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]piperazine: Lacks the methyl group on the piperazine ring.

Uniqueness

(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine is unique due to the presence of both the butenedioic acid moiety and the methyl group on the piperazine ring. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

93289-02-2

Molecular Formula

C27H31ClN2O8S

Molecular Weight

579.1 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine

InChI

InChI=1S/C19H23ClN2S.2C4H4O4/c1-15-5-3-4-6-18(15)23-19-8-7-17(20)13-16(19)14-22-11-9-21(2)10-12-22;2*5-3(6)1-2-4(7)8/h3-8,13H,9-12,14H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

PQOQISNUXIXYOJ-SPIKMXEPSA-N

Isomeric SMILES

CC1=CC=CC=C1SC2=C(C=C(C=C2)Cl)CN3CCN(CC3)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1=CC=CC=C1SC2=C(C=C(C=C2)Cl)CN3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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